Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Lipophilicity CNS drug design Blood-brain barrier

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate is a N-Boc-protected 3,3-disubstituted pyrrolidine featuring a tertiary alcohol and a 4-chlorophenyl group. With a molecular weight of 297.78 g/mol and a molecular formula of C15H20ClNO3 , this compound belongs to a class of chiral 3-hydroxypyrrolidine derivatives widely used as intermediates for synthesizing dopamine receptor ligands and other CNS-active compounds.

Molecular Formula C15H20ClNO3
Molecular Weight 297.78 g/mol
CAS No. 324785-29-7
Cat. No. B3125434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate
CAS324785-29-7
Molecular FormulaC15H20ClNO3
Molecular Weight297.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C15H20ClNO3/c1-14(2,3)20-13(18)17-9-8-15(19,10-17)11-4-6-12(16)7-5-11/h4-7,19H,8-10H2,1-3H3
InChIKeyLXAPPWPHZGKHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate (CAS 324785-29-7): A Boc-Protected 3-Hydroxypyrrolidine Building Block for CNS Drug Discovery


Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate is a N-Boc-protected 3,3-disubstituted pyrrolidine featuring a tertiary alcohol and a 4-chlorophenyl group. With a molecular weight of 297.78 g/mol and a molecular formula of C15H20ClNO3 , this compound belongs to a class of chiral 3-hydroxypyrrolidine derivatives widely used as intermediates for synthesizing dopamine receptor ligands and other CNS-active compounds [1]. The Boc (tert-butoxycarbonyl) group provides orthogonal N-protection compatible with diverse downstream chemistries, while the quaternary 3-hydroxy center establishes a stereogenic element critical for enantioselective drug design.

Why Generic Substitution of Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate (CAS 324785-29-7) with Other 3-Aryl-3-hydroxypyrrolidines Fails


Close structural analogs of this compound — differing only in the 4-substituent on the phenyl ring — cannot be considered interchangeable because the identity of the para-substituent governs the lipophilicity, electronic character, and ultimately the biological performance of downstream drug candidates. Computational data show that the 4-chloro analog possesses a higher LogP (3.11) than the 4-fluoro (2.59), 4-bromo (2.60), and unsubstituted phenyl (2.00) variants [1][2], placing it within the optimal lipophilicity window for blood-brain barrier penetration. Furthermore, the 4-chlorophenyl-3-hydroxypyrrolidine scaffold has been validated in the design of dopamine D4 receptor-selective ligands with a D2/D4 selectivity ratio of 14.2 — a property not shared by scaffolds bearing other 4-substituents in the same pharmacophoric context [3]. Generic substitution with a non-chlorinated analog would therefore alter the physicochemical and pharmacological profile of any derived compound.

Quantitative Evidence Guide: Differentiating Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate (CAS 324785-29-7) from Its Closest Analogs


Elevated LogP Places the 4-Chloro Analog in the Optimal CNS Drug-Likeness Window Compared to 4-Fluoro, 4-Bromo, and Unsubstituted Phenyl Analogs

The computed LogP for the 4-chloro compound is 3.11, which is 0.52 log units higher than the 4-fluoro analog (2.59), 0.51 log units higher than the 4-bromo analog (2.60), and 1.11 log units higher than the unsubstituted phenyl analog (2.00) [1][2]. This places the 4-chloro derivative squarely within the CNS-optimal LogP range of 2–4, whereas the 4-fluoro and unsubstituted phenyl variants fall near or below the lower bound, potentially limiting passive brain penetration.

Lipophilicity CNS drug design Blood-brain barrier LogP

Stronger Electron-Withdrawing Effect of the 4-Chloro Substituent Lowers the Tertiary Alcohol pKa to 13.72, Enhancing Hydrogen-Bond Donor Capacity Relative to 4-Fluoro and 4-Methyl Analogs

The predicted pKa of the tertiary hydroxyl group in the 4-chloro compound is 13.72 . The Hammett substituent constant σp for 4-chloro is +0.23, identical to 4-bromo (+0.23) but significantly more electron-withdrawing than 4-fluoro (+0.06), hydrogen (0.00), and 4-methyl (–0.17) [1]. The stronger electron-withdrawing character stabilizes the conjugate base, lowering the pKa relative to the 4-methyl or unsubstituted analogs (pKa estimated at 14–16 for tertiary alcohols without electron-withdrawing groups). This translates to a modestly stronger hydrogen-bond donor capacity for the 4-chloro compound, which can influence ligand-receptor binding interactions.

Electronic effects pKa Hydrogen bonding Hammett constant Drug-receptor interactions

The 4-Chloro Analog Has a Lower Molecular Weight Than the 4-Bromo Analog While Retaining Similar Electronic Properties, Offering a More Ligand-Efficient Starting Point

The molecular weight of the 4-chloro compound is 297.78 g/mol, which is 44.45 g/mol lower than the 4-bromo analog (342.23 g/mol) while the two substituents share nearly identical Hammett σp values (+0.23) [1]. This means the 4-chloro compound delivers the same electronic effect at a significantly lower molecular weight penalty. In medicinal chemistry, lower molecular weight correlates with improved ligand efficiency, better membrane permeability, and greater potential for oral bioavailability. The 4-fluoro analog has a still lower MW (281.32) but a much weaker electron-withdrawing effect (σp = +0.06), which may be insufficient for applications requiring a stronger electron-withdrawing para-substituent.

Molecular weight Ligand efficiency Rule-of-5 Fragment-based drug design

The 4-Chlorophenyl-3-Hydroxypyrrolidine Scaffold Delivers a D2/D4 Dopamine Receptor Selectivity Ratio of 14.2 in the Eutomer of SYA 09, Surpassing Haloperidol's Non-Selective Profile

In a direct pharmacological evaluation, the eutomer (+)-SYA 09 — which incorporates the 4-chlorophenyl-3-hydroxypyrrolidine scaffold — exhibited a dopamine D4 receptor Ki of 3.6 nM and a D2 receptor Ki of 51.1 nM, yielding a D2/D4 selectivity ratio of 14.2 [1]. For comparison, the parent drug haloperidol displays Ki values of approximately 1.2 nM at D2 and 2.3 nM at D4, yielding a D2/D4 ratio of approximately 0.52 (i.e., non-selective or slightly D2-preferring) [2]. This represents a 27-fold shift in selectivity in favor of the D4 receptor. While this potency and selectivity data pertains to the downstream drug candidate rather than the Boc-protected building block itself, the 4-chlorophenyl-3-hydroxypyrrolidine core is the essential pharmacophoric element responsible for this selectivity profile, making the building block indispensable for synthesizing D4-selective ligands.

Dopamine D4 receptor Selectivity Antipsychotic Haloperidol analog CNS

Higher Boiling Point and Density of the 4-Chloro Analog Compared to the Unsubstituted Phenyl Variant Facilitate Purification and Handling

The predicted boiling point of the 4-chloro compound is 409.9±45.0 °C, which is 23.2 °C higher than the predicted boiling point of the unsubstituted phenyl analog (386.7±42.0 °C) . Similarly, the density is higher (1.248±0.06 g/cm³ vs. 1.2±0.1 g/cm³). The elevated boiling point reflects stronger intermolecular interactions (dipole-dipole and van der Waals) conferred by the chlorine atom, which translates to lower volatility and potentially easier handling during solvent evaporation and chromatographic purification steps. For procurement, this means reduced loss during workup and a more robust intermediate for multi-step syntheses.

Thermal stability Boiling point Purification Physicochemical properties

Optimal Research and Industrial Application Scenarios for Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate (CAS 324785-29-7)


Synthesis of Dopamine D4 Receptor-Selective Ligands for Antipsychotic Drug Discovery

This building block is the critical starting material for synthesizing SYA 09-type pyrrolidine analogs of haloperidol with D4 receptor selectivity (D4 Ki = 3.6 nM, D2/D4 ratio = 14.2) [1]. The 4-chlorophenyl group is essential to achieving this selectivity profile, as the electron-withdrawing chlorine and the optimal LogP of 3.11 contribute to both receptor affinity and CNS penetration [2]. Programs targeting D4-selective antipsychotics with reduced extrapyramidal side effects should prioritize the 4-chloro analog over the 4-fluoro or unsubstituted phenyl variants.

Fragment-Based and Lead Optimization Programs Requiring Balanced Lipophilicity and Electronic Properties

The 4-chloro analog occupies a unique position in the property space: its LogP (3.11) is significantly higher than the 4-fluoro (2.59) and 4-H (2.00) analogs, while its molecular weight (297.78) is 44.45 g/mol lower than the 4-bromo analog (342.23) at identical Hammett σp (+0.23) [3]. This combination of optimal lipophilicity for CNS penetration and favorable ligand efficiency makes it the preferred building block for lead optimization campaigns where both CNS permeability and electronic character are design parameters.

Multi-Step Synthetic Routes Requiring Orthogonal N-Protection and a Stable Tertiary Alcohol Handle

The Boc protecting group on the pyrrolidine nitrogen enables acid-labile orthogonal protection, while the quaternary 3-hydroxy center is resistant to oxidation and elimination side reactions that plague secondary alcohols . The higher boiling point (409.9 °C) and density (1.248 g/cm³) of the 4-chloro analog compared to the unsubstituted phenyl variant reduce evaporative losses during repeated solvent removal steps in multi-step syntheses . For kilogram-scale campaigns, this translates to higher overall yields.

Enantioselective Synthesis Leveraging the Pyrrolidine 3-Position as a Chiral Center

The 3-position of the pyrrolidine ring bearing the tertiary alcohol and 4-chlorophenyl group constitutes a stereogenic center that can be resolved into enantiopure forms [4]. The patent literature describes processes for preparing optically active 3-hydroxypyrrolidine derivatives with substituted phenyl groups at this position, achieving yields of 37–97 wt% [5]. The Boc-protected form of the 4-chloro derivative is particularly suitable for chiral resolution because the Boc group provides UV detectability for chiral HPLC monitoring and can be subsequently removed under mild acidic conditions without racemization.

Quote Request

Request a Quote for Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.